5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Amino Acid Precursors
The most direct route to hydantoins involves cyclization of α-amino acids with urea or urea equivalents. For 5-substituted derivatives, the α-amino acid must carry the desired substituent on the α-carbon.
Example Protocol :
- Synthesis of 2-amino-2-(2-phenylpropan-2-yl)acetic acid :
- A modified Strecker synthesis could be employed, starting with 2-phenylpropan-2-yl ketone. Reaction with ammonium chloride and potassium cyanide in methanol yields the α-aminonitrile intermediate, which is hydrolyzed to the α-amino acid under acidic conditions.
- Challenges : The steric bulk of the 2-phenylpropan-2-yl group may hinder nucleophilic attack during the Strecker step, necessitating prolonged reaction times or elevated temperatures.
Bucherer-Bergs Reaction
This one-pot method converts ketones directly into hydantoins using ammonium carbonate and potassium cyanide.
Application to Target Compound :
- Starting Material : 2-Phenylpropan-2-one (hypothetical ketone).
- Reaction :
$$
\text{(Ph)(CH}3\text{)}2\text{CO} + \text{NH}4\text{CO}3 + \text{KCN} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione}
$$ - Limitations : The Bucherer-Bergs reaction typically yields 5,5-disubstituted hydantoins. Achieving monosubstitution requires precise stoichiometric control or asymmetric ketones, which are synthetically challenging.
Hydrazine-Mediated Cyclization of α,β-Unsaturated Esters
A method detailed by Drev et al. involves treating α,β-unsaturated esters with hydrazine hydrate to form hydantoins via a hydrazide intermediate.
Adapted Protocol :
- Synthesis of Methyl 2-(2-phenylpropan-2-yl)acrylate :
- Aldol condensation of 2-phenylpropan-2-yl aldehyde with methyl acrylate (hypothetical pathway).
- Reaction with Hydrazine Hydrate :
- Hydrazine adds to the α,β-unsaturated ester, followed by cyclization to form the hydantoin core.
- Key Step :
$$
\text{R-COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 \xrightarrow{\Delta} \text{Hydantoin}
$$ - Yield : ~30–40% (based on analogous transformations of 2′-chlorocinnamate derivatives).
Comparative Analysis of Methodologies
Structural and Mechanistic Considerations
Steric Effects on Reactivity
The 2-phenylpropan-2-yl group imposes significant steric hindrance, impacting:
Electronic Effects
The electron-donating phenyl group stabilizes carbocation intermediates in the Bucherer-Bergs reaction but may deactivate the carbonyl group toward nucleophilic attack.
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The phenylpropan-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, bases like potassium carbonate or sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione has been investigated for its potential therapeutic effects:
- Anticonvulsant Activity : The compound acts as an agonist/antagonist at serotonin receptors (5-HT 1A and 5-HT 2A), which are implicated in various neurological disorders. Its interaction with these receptors may offer anticonvulsant effects, making it a candidate for treating epilepsy and related conditions .
- Cartilage Degradation Inhibition : Research indicates that this compound may slow the progression of osteoarthritis by affecting biochemical pathways related to cartilage degradation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and is involved in various synthetic routes aimed at developing new pharmaceuticals and specialty chemicals .
Biological Activities
Studies have shown that derivatives of imidazolidine compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests potential applications in developing new antibiotics.
Case Study 1: Antimicrobial Properties
A study focused on synthesizing derivatives of thiazolidine-2,4-dione highlighted the antimicrobial activity of imidazolidine derivatives. The synthesized compounds were tested against various bacterial strains, showing promising results that support further exploration into their use as antimicrobial agents .
Case Study 2: Neurological Disorders
Research investigating the pharmacodynamics of this compound revealed its role in modulating serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders, linking the compound to potential therapeutic applications in psychiatry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydantoin Core
Alkyl and Arylalkyl Substituents
- 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5) : The isopropyl group reduces aromaticity, decreasing molecular weight (142.16 g/mol) compared to the phenylpropan-2-yl analog. This may improve aqueous solubility but reduce receptor binding affinity .
- 5-(7-Fluoro-2-methylheptan-2-yl)imidazolidine-2,4-dione (rac-8r) : A fluoroalkyl chain introduces polarity and metabolic stability, with the fluorine atom influencing electronic properties .
Table 1: Physical Properties of Alkyl-Substituted Hydantoins
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|
| 5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione | ~246.3* | Not reported | High lipophilicity |
| 5-Isopropylimidazolidine-2,4-dione | 142.16 | Not reported | Lower steric bulk |
| 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | 234.25 | Not reported | Methoxy group enhances polarity |
*Estimated based on molecular formula.
Aromatic and Heteroaromatic Substituents
- 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (CAS 2420-17-9) : The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity (melting point >260°C) but reducing membrane permeability .
- 5-(4-(Difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione : The difluoromethoxy group balances lipophilicity and polarity, improving pharmacokinetic profiles .
Table 2: Aromatic Substituent Effects
| Compound | Substituent | Key Impact |
|---|---|---|
| 5-(4-Fluorophenyl)-5-methyl analog | 4-Fluoro | Enhanced metabolic stability |
| 5-(4-Hydroxyphenyl) analog | 4-Hydroxy | High crystallinity (>260°C) |
| 5-(4-Difluoromethoxyphenyl) analog | 4-Difluoromethoxy | Balanced lipophilicity/polarity |
Biological Activity
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of imidazolidine-2,4-dione with 2-phenylpropan-2-yl halides. The resulting structure features a unique phenylpropan-2-yl group that enhances its biological activity by influencing interactions with various biological targets.
Target Receptors:
this compound primarily interacts with:
- 5-HT 1A and 5-HT 2A receptors : These serotonin receptors are implicated in various neurological processes and are potential targets for treating mood disorders.
- ADAMTS 4 and 5 : These enzymes are involved in cartilage degradation, making this compound a candidate for osteoarthritis treatment.
Mode of Action:
The compound acts as both an agonist and antagonist at the 5-HT receptors, modulating serotonin pathways which can lead to anticonvulsant effects. It may also slow cartilage degradation through inhibition of ADAMTS enzymes .
Pharmacokinetics
The lipophilicity of this compound allows for better absorption and distribution in biological systems. This property is crucial for its effectiveness as a therapeutic agent, particularly in central nervous system disorders.
Anticonvulsant Effects
Research indicates that the compound exhibits anticonvulsant properties by modulating serotonin levels in the brain. Its interaction with the 5-HT 1A receptor suggests potential use in treating epilepsy and other seizure disorders.
Anti-inflammatory Properties
The compound's ability to inhibit ADAMTS enzymes positions it as a candidate for anti-inflammatory therapies, particularly in conditions like osteoarthritis where cartilage degradation is a concern .
Immune Modulation
Recent studies have identified derivatives of imidazolidine-2,4-dione as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which plays a role in autoimmune diseases. One derivative showed IC50 values ranging from 2.85 to 6.95 μM, indicating significant inhibitory activity against LYP .
Case Studies
Q & A
Basic: What synthetic routes and purification methods are recommended for 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione?
Methodological Answer:
The compound can be synthesized via a multi-step condensation reaction, starting with the formation of the imidazolidine-dione core followed by introducing the 2-phenylpropan-2-yl substituent. A general procedure involves reacting substituted hydantoins with ketones or alkyl halides under basic conditions (e.g., KOH/EtOH) . Purification typically employs recrystallization using solvents like ethanol or acetone, as demonstrated in crystallographic studies of structurally similar compounds (e.g., 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione) . High-performance liquid chromatography (HPLC) with reverse-phase columns can further ensure purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is critical.
- NMR : H and C NMR identify substituent positions and confirm the imidazolidine-dione scaffold. For example, carbonyl groups resonate near 170–175 ppm in C NMR .
- IR : Stretching frequencies for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How do crystallographic data inform the compound’s stability and reactivity?
Methodological Answer:
X-ray crystallography provides insights into hydrogen bonding, molecular packing, and steric effects. For instance, monoclinic crystal systems (e.g., P21/c space group) observed in analogs like 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione reveal intermolecular hydrogen bonds between carbonyl groups and adjacent N-H moieties, enhancing thermal stability . Such data guide solvent selection for storage and predict reactivity in solid-state reactions.
Advanced: How can researchers resolve contradictions in solubility data across experimental setups?
Methodological Answer:
Contradictions often arise from variations in solvent polarity, temperature, or impurities. Standardize protocols using pharmacopeial guidelines (e.g., USP or Ph Eur) for solubility testing . For example:
- Use buffered solutions at controlled pH (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.
- Validate results with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
Basic: What key factors should be prioritized in designing pH-dependent stability studies?
Methodological Answer:
- pH Range : Test acidic (pH 1–3), neutral (pH 6–7), and basic (pH 8–10) conditions.
- Temperature : Accelerated stability studies at 40°C/75% RH assess degradation kinetics .
- Analytical Methods : Use HPLC with UV detection to monitor hydrolysis of the imidazolidine-dione ring, which is pH-sensitive .
Advanced: How can tautomeric forms of the compound be analyzed for their biological relevance?
Methodological Answer:
Tautomerism (e.g., keto-enol equilibria) is probed via:
- X-ray crystallography : Resolves dominant tautomeric forms in the solid state .
- NMR in deuterated solvents : Detects dynamic equilibria (e.g., H NMR peak splitting in DMSO-d) .
- Computational methods : Density functional theory (DFT) calculates relative stability of tautomers and predicts bioactive conformers .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- Reverse-phase HPLC : Use C18 columns with mobile phases like acetonitrile/water (gradient elution) and UV detection at 210–254 nm .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV light or iodine vapor.
Advanced: How to design a comparative study assessing reactivity across substituted analogs?
Methodological Answer:
- Experimental Design : Use a split-plot design, varying substituents (e.g., fluorophenyl vs. hydroxyphenyl) while controlling reaction conditions .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic effects (Hammett σ constants) with reaction rates or bioactivity .
- Validation : Cross-reference results with crystallographic (e.g., steric bulk from unit cell parameters) and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
